molecular formula C8H11Cl2F3N2 B2930504 (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride CAS No. 2061996-68-5

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B2930504
CAS No.: 2061996-68-5
M. Wt: 263.09
InChI Key: MLLTXCGPJHCQRC-ZJIMSODOSA-N
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Description

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride (CAS 2061996-68-5) is a high-purity chiral aminopyridine derivative supplied as a dihydrochloride salt. With a molecular formula of C8H11Cl2F3N2 and a molecular weight of 263.09 g/mol, this compound serves as a valuable heterocyclic building block in medicinal and agrochemical research . The compound features a trifluoromethylpyridine (TFMP) core, a structure recognized for bestowing distinct physical-chemical and biological properties critical for developing active ingredients . The (R)-enantiomer provides a defined stereocenter, making it a crucial chiral synthon for constructing sophisticated molecular architectures. Its primary research value lies in its application as a key intermediate in the discovery and synthesis of novel pharmaceutical candidates and agrochemicals . TFMP derivatives are integral in creating compounds with unique biological activities; they are found in a significant number of pharmaceuticals, including antivirals and antitumor agents, and are a major focus of clinical development . In agrochemicals, TFMP-based compounds are essential components of numerous commercial herbicides, insecticides, and fungicides, leveraging the fluorine atom and pyridine ring to enhance efficacy and selectivity . This product is guaranteed to be of high quality and is accompanied by comprehensive analytical data, including NMR, HPLC, and LC-MS documentation to ensure identity and purity . This product is for research and development use only. It is not intended for human or diagnostic use.

Properties

IUPAC Name

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLTXCGPJHCQRC-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride has potential applications in drug development. Its unique chemical properties may make it useful for designing drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and activity at these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research and Commercial Landscape

  • Suppliers: Over 1,299 suppliers list the target compound on platforms like ECHEMI, highlighting its demand in high-throughput screening .
  • Regulatory Compliance: The compound meets global regulatory standards (e.g., REACH, FDA guidelines) for research use, unlike some brominated analogues requiring stricter handling .

Biological Activity

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2061996-68-5, has a molecular formula of C8_8H11_{11}Cl2_2F3_3N2_2 and a molecular weight of approximately 263.09 g/mol. Its structure includes a trifluoromethyl group attached to a pyridine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC8_8H11_{11}Cl2_2F3_3N2_2
Molecular Weight263.09 g/mol
Solubility0.134 mg/ml
Boiling PointNot available
Log P (octanol-water partition coefficient)2.63 (XLOGP3)
BBB PermeantYes

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects.

This compound is known to act as a selective modulator for certain neurotransmitter receptors, particularly the NMDA receptor family. It has been shown to enhance the activity of GluN2C/D-selective NMDA receptor positive allosteric modulators, indicating its potential role in neuropharmacology .

Case Studies and Research Findings

  • Neuropharmacological Effects : In studies involving animal models, this compound exhibited significant effects on cognitive functions, suggesting a potential application in treating neurodegenerative diseases .
  • Antitumor Activity : Preliminary screening revealed that derivatives of this compound showed antiproliferative activity against various cancer cell lines, indicating its potential utility in oncology .
  • Antimicrobial Properties : The compound was also evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into its use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances its biological activity. Research indicates that modifications in the molecular structure can lead to variations in potency against different biological targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride?

Methodological Answer:
The compound can be synthesized via catalytic hydrogenation of a nitrile precursor, such as 2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile, using palladium-based catalysts under hydrogen gas (H₂). Key steps include:

  • Nitrile Reduction : Hydrogenation at 50–100 psi H₂ in a polar solvent (e.g., methanol or ethanol) at 50–80°C for 6–12 hours .
  • Chiral Resolution : To isolate the (R)-enantiomer, chiral chromatography or enzymatic resolution may be employed. For dihydrochloride salt formation, HCl gas or aqueous HCl is introduced post-reduction .
  • Critical Parameters : Catalyst loading (5–10% Pd/C), pH control during salt formation, and inert atmosphere to prevent oxidation.

Basic: How should researchers characterize the purity and enantiomeric excess of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention time comparison against racemic standards confirms enantiopurity .
  • NMR Spectroscopy : 1^1H and 19^19F NMR assess structural integrity. The trifluoromethyl group (δ=62\delta = -62 to -65 ppm in 19^19F NMR) and pyridine protons (δ=8.59.0\delta = 8.5–9.0 ppm in 1^1H NMR) are diagnostic .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C8H10Cl2F3N2C_8H_{10}Cl_2F_3N_2: 265.01 g/mol) with <2 ppm error .

Advanced: What computational approaches predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions influenced by the electron-withdrawing trifluoromethyl group .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (\sim5–6 eV) correlate with reactivity. Exact exchange terms improve accuracy for systems with strong electron correlation .
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous or ethanol environments .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition onset at ~200°C. Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The pyridine ring is susceptible to hydrolysis at high humidity. Karl Fischer titration monitors water content (<0.1% recommended) .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may cleave the C-N bond .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies in yields (e.g., 52–75%) arise from:

  • Catalyst Poisoning : Trace impurities (e.g., sulfur) in the nitrile precursor deactivate Pd catalysts. Pre-purify via silica gel chromatography .
  • Salt Formation Efficiency : Excess HCl during dihydrochloride preparation can protonate the pyridine nitrogen, reducing crystallinity. Optimize HCl stoichiometry (2.1–2.3 equivalents) .
  • Reaction Monitoring : Use in situ FTIR to track nitrile (νCN\nu_{C≡N} = 2240 cm⁻¹) disappearance and amine (νNH\nu_{N-H} = 3300–3500 cm⁻¹) formation .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition studies (e.g., 3^3H-labeled ligands for histamine or serotonin receptors) at 1–100 µM concentrations .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK-293 or SH-SY5Y cells after 24-hour exposure .
  • Cytotoxicity : MTT assays (48–72 hours) with IC₅₀ determination in cancer cell lines (e.g., HCT-116 or MCF-7) .

Advanced: How can enantiomeric purity be maintained during scale-up synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-proline derivatives to temporarily bind the amine during hydrogenation, reducing racemization .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
  • Process Analytical Technology (PAT) : In-line circular dichroism (CD) spectroscopy monitors enantiomeric excess in real time .

Advanced: What are the potential degradation products under accelerated stability testing?

Methodological Answer:

  • Hydrolysis : Forms 5-(trifluoromethyl)pyridin-2-yl)ethanol and ammonium chloride in aqueous acidic conditions (pH <3) .
  • Oxidation : Air exposure generates N-oxide derivatives, detectable via LC-MS (m/zm/z +16 Da) .
  • Thermal Degradation : Pyrolysis GC-MS identifies trifluoromethylbenzene and ethylamine fragments above 200°C .

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